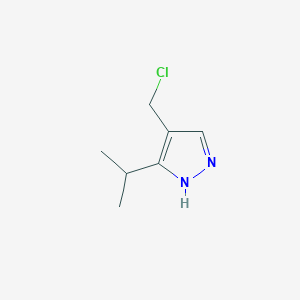

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Übersicht

Beschreibung

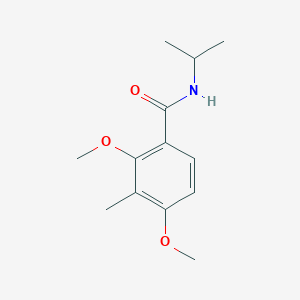

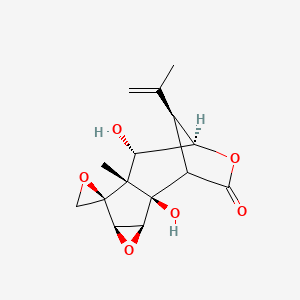

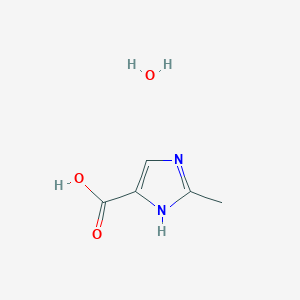

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride, also known as AztMPHCl, is a structural compound with a triazole. The triazole moiety is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, scaffold hopping, and conformational constraint .Molecular Structure Analysis

The molecular formula of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is C11H14ClN5. The InChI code is 1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H .Chemical Reactions Analysis

The synthesis of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride involves reactions such as “Click” chemistry and Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis

The molecular weight of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is 251.71 g/mol. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The 1,2,3-triazole core is a prominent feature in many medicinal compounds due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural similarity has led to the development of various drugs, such as the anticonvulsant Rufinamide and the anticancer drug Carboxyamidotriazole . The compound could potentially be used to synthesize analogs of these drugs, leveraging the triazole ring’s stability and hydrogen bonding capability.

Organic Synthesis

In organic chemistry, the 1,2,3-triazole ring serves as a stable and versatile scaffold for constructing complex molecules. Its high chemical stability under acidic, basic, and redox conditions makes it an ideal candidate for multi-step synthetic routes. The subject compound could be used as an intermediate or a building block in the synthesis of more complex organic molecules .

Polymer Chemistry

The triazole ring’s robustness and polarity make it suitable for incorporation into polymers, potentially enhancing their thermal stability and mechanical properties. The compound could be used in the design of new polymeric materials with specific functionalities, such as conductive or biocompatible polymers .

Supramolecular Chemistry

1,2,3-Triazoles are known for their ability to engage in hydrogen bonding and π-π interactions, which are fundamental in supramolecular assemblies. The compound could be utilized to create novel supramolecular structures that have applications in areas like molecular recognition and self-healing materials .

Bioconjugation and Chemical Biology

The triazole ring can act as a linker in bioconjugation, connecting biomolecules to other chemical entities without disrupting biological activity. This property is particularly useful in chemical biology for creating targeted drug delivery systems or for attaching fluorescent tags to biomolecules for imaging purposes .

Fluorescent Imaging

Due to its strong dipole moment and aromatic character, the triazole ring can be part of fluorescent probes. The compound could be modified to develop new probes for imaging in biological systems, aiding in the study of cellular processes and diagnostics .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBIAODMLECDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)